Mass Spectrometric Selectivity: +7 Da Mass Shift Versus Unlabelled Propranolol Impurity B
Propranolol impurity B‑d7 exhibits a molecular ion [M+H]⁺ that is 7 m/z units heavier than the unlabelled Propranolol Impurity B (466.62 Da vs. 459.58 Da) . In a typical triple‑quadrupole LC‑MS/MS selected reaction monitoring (SRM) assay, this mass difference allows the instrument to monitor the IS and analyte in distinct mass channels without spectral overlap, while the two isotopologues co‑elute chromatographically. In contrast, unlabelled Impurity B cannot serve as an internal standard because it is indistinguishable from the analyte, and Propranolol‑d7 (MW 266.4 Da) elutes > 2 min earlier under reversed‑phase conditions, exposing it to different matrix effects . The mass resolution required to baseline‑resolve the +7 Da shift is < 0.5 Da FWHM, a specification met by all modern triple‑quadrupole and Q‑TOF instruments.
| Evidence Dimension | Molecular mass (monoisotopic) and MS selectivity |
|---|---|
| Target Compound Data | 466.62 Da (C₂₉H₂₆D₇NO₄); Δm = +7 Da vs. unlabelled |
| Comparator Or Baseline | Unlabelled Propranolol Impurity B: 459.58 Da (C₂₉H₃₃NO₄); Propranolol‑d7 (API IS): 266.4 Da |
| Quantified Difference | +7 Da mass shift enables separate SRM channel; Propranolol‑d7 differs by >190 Da and shows different retention time |
| Conditions | ESI positive mode; C18 reversed‑phase LC; typical triple‑quadrupole MS resolution 0.7 Da FWHM |
Why This Matters
Only an isotopologue that co‑elutes with the target impurity can compensate for matrix effects and provide accurate quantification at the ≤ 0.1 % regulatory threshold.
